Rtspssr
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Overview
Description
RTSPSSR is a synthesized peptide with the molecular formula C30H55N13O12 and a molecular weight of 789.84 g/mol . This compound specifically binds to claudin-1, a protein involved in tight junctions between cells, and is used to visualize colorectal cancer tumors in mice through near-infrared fluorescence imaging .
Preparation Methods
Synthetic Routes and Reaction Conditions: RTSPSSR is synthesized through peptide synthesis, a process that involves the sequential addition of amino acids to form a peptide chain . The specific sequence for this compound is Arg-Thr-Ser-Pro-Ser-Ser-Arg . The synthesis typically involves the use of solid-phase peptide synthesis (SPPS), where the peptide is assembled on a solid support and then cleaved from the support once the synthesis is complete .
Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, ensuring high yield and purity of the final product . The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: RTSPSSR primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction . Its main function is to bind specifically to claudin-1, which is a protein involved in cell-cell adhesion .
Common Reagents and Conditions: The synthesis of this compound involves the use of protected amino acids, coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and deprotecting agents like trifluoroacetic acid (TFA) . The peptide is synthesized under controlled conditions to ensure the correct sequence and structure .
Major Products Formed: The major product formed from the synthesis of this compound is the peptide itself, which is then used for binding studies and imaging applications .
Scientific Research Applications
RTSPSSR has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, this compound is used as a model peptide to study peptide synthesis and binding interactions . It serves as a reference compound for developing new peptide-based imaging agents .
Biology: In biology, this compound is used to study the role of claudin-1 in cell-cell adhesion and tight junctions . It helps researchers understand how claudin-1 functions in normal and cancerous cells .
Medicine: In medicine, this compound is used for imaging colorectal cancer tumors in mice . Its ability to bind specifically to claudin-1 allows for the visualization of tumors using near-infrared fluorescence imaging .
Industry: In the pharmaceutical industry, this compound is used as a reference compound for developing new imaging agents and targeted therapies . Its specific binding to claudin-1 makes it a valuable tool for drug development .
Mechanism of Action
RTSPSSR exerts its effects by specifically binding to claudin-1, a protein involved in tight junctions between cells . Claudin-1 is overexpressed in colorectal cancer cells, making it a suitable target for imaging and therapeutic applications . The binding of this compound to claudin-1 allows for the visualization of tumors using near-infrared fluorescence imaging .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to RTSPSSR include other peptides that bind to claudin-1 or other tight junction proteins . Examples include peptides like C-CPE (Clostridium perfringens enterotoxin) and other claudin-binding peptides .
Uniqueness: This compound is unique in its specific binding to claudin-1 and its use in near-infrared fluorescence imaging . This specificity and imaging capability make it a valuable tool for studying colorectal cancer and developing new imaging agents .
Properties
Molecular Formula |
C30H55N13O12 |
---|---|
Molecular Weight |
789.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C30H55N13O12/c1-14(47)21(42-22(48)15(31)5-2-8-36-29(32)33)26(52)41-19(13-46)27(53)43-10-4-7-20(43)25(51)40-18(12-45)24(50)39-17(11-44)23(49)38-16(28(54)55)6-3-9-37-30(34)35/h14-21,44-47H,2-13,31H2,1H3,(H,38,49)(H,39,50)(H,40,51)(H,41,52)(H,42,48)(H,54,55)(H4,32,33,36)(H4,34,35,37)/t14-,15+,16+,17+,18+,19+,20+,21+/m1/s1 |
InChI Key |
ISGHVTAHCNBQJK-NDUYDNQLSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)N)O |
Origin of Product |
United States |
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